molecular formula C6H11B B3284337 (3-Bromopropyl)cyclopropane CAS No. 78300-38-6

(3-Bromopropyl)cyclopropane

Cat. No. B3284337
CAS RN: 78300-38-6
M. Wt: 163.06 g/mol
InChI Key: BMONZYQFNWMIRK-UHFFFAOYSA-N
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Description

“(3-Bromopropyl)cyclopropane” is a chemical compound with the molecular formula C6H11Br . It has a molecular weight of 163.06 . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of “(3-Bromopropyl)cyclopropane” consists of a three-carbon ring (cyclopropane) with a three-carbon chain (propyl) attached, one of which is a bromine atom . The InChI code for this compound is 1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2 .


Physical And Chemical Properties Analysis

“(3-Bromopropyl)cyclopropane” is a colorless liquid . It has a molecular weight of 163.06 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Cyclopropane-Containing Natural Products

Cyclopropane-containing compounds, such as (3-Bromopropyl)cyclopropane, have been used in the synthesis of natural products . These compounds can be used to construct highly functionalized cyclopropanes, which are often found in natural products .

Organocatalytic Applications

Cyclopropane-based compounds have been used in organocatalysis . They can serve as catalysts in various organic transformations, contributing to the development of new synthetic methodologies .

Phase-Transfer Catalysis (PTC)

In phase-transfer catalysis, cyclopropane-based compounds can facilitate the transfer of a reactant from one phase to another . This can increase the efficiency of reactions that involve reactants in different phases .

Brønsted Base Catalysis

Cyclopropane-based compounds can act as Brønsted bases in catalysis . They can accept protons from other compounds, facilitating various chemical reactions .

Hydrogen-Bond Donor Catalysis

In hydrogen-bond donor catalysis, cyclopropane-based compounds can donate hydrogen bonds to other compounds . This can help stabilize transition states and intermediates, increasing the rate of chemical reactions .

Nucleophilic Carbene Catalysis

Cyclopropane-based compounds can act as nucleophilic carbenes in catalysis . They can donate a pair of electrons to an electrophile, facilitating various organic transformations .

Electrophotocatalysis

In electrophotocatalysis, cyclopropane-based compounds can absorb light and use the energy to drive chemical reactions . This can be used in the synthesis of various organic compounds .

Construction of Carbocycles and Heterocycles

Cyclopropane derivatives have been used as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . This makes them valuable tools in the field of organic synthesis .

Safety and Hazards

“(3-Bromopropyl)cyclopropane” is associated with several hazards. It is harmful if swallowed . It is also associated with skin corrosion/irritation and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

3-bromopropylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONZYQFNWMIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropyl)cyclopropane

CAS RN

78300-38-6
Record name (3-bromopropyl)cyclopropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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